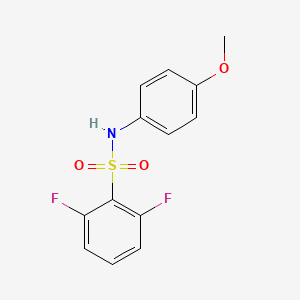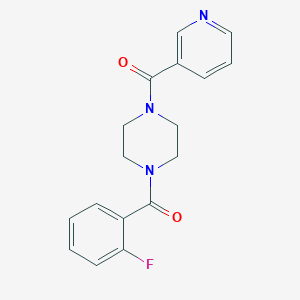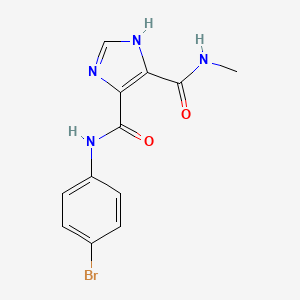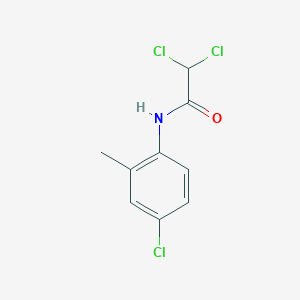![molecular formula C15H17F3N2OS B5817040 N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mecanismo De Acción
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cells, which play a critical role in the development of various types of cancer. By inhibiting BTK, N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide blocks the proliferation and survival of cancer cells, and also enhances the activity of other immune cells that are involved in the anti-tumor response.
Biochemical and Physiological Effects
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, induction of apoptosis (programmed cell death), inhibition of cell proliferation, and enhancement of immune cell activity. N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, which allows for the development of more potent and selective analogs. N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide also has a favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has some limitations for lab experiments. It is not effective against all types of cancer cells, and its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the development of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide and related compounds. One direction is to optimize the potency and selectivity of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide, by modifying its chemical structure and testing its activity against a wider range of cancer cells. Another direction is to explore the combination of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor response. Finally, the clinical development of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide and related compounds is a promising direction, which may lead to the development of new treatments for various types of cancer.
Métodos De Síntesis
The synthesis of N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide involves several steps. First, 2-(trifluoromethyl)aniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 98%.
Aplicaciones Científicas De Investigación
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed at doses that are effective against cancer cells.
Propiedades
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2OS/c16-15(17,18)11-8-4-5-9-12(11)19-14(22)20-13(21)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJCIHKSHSJAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)


![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)



![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)